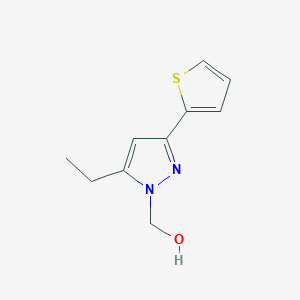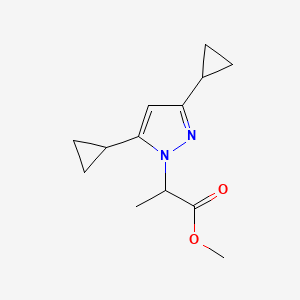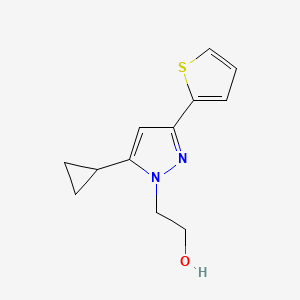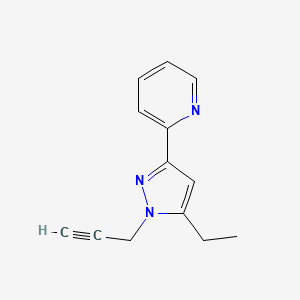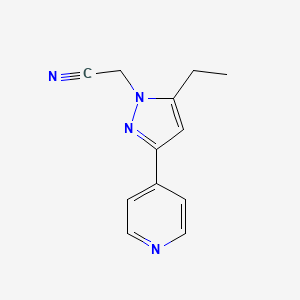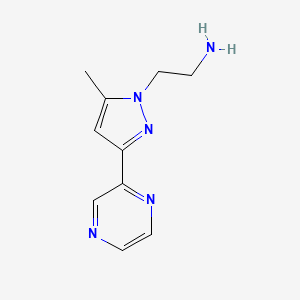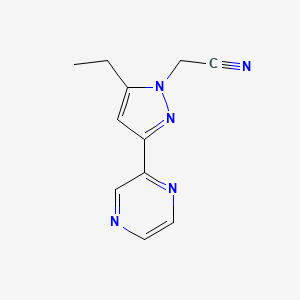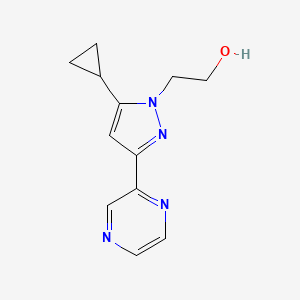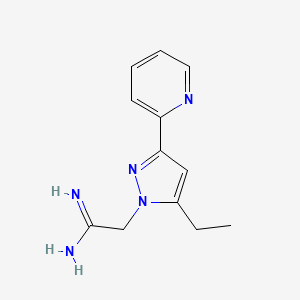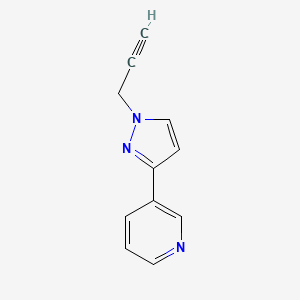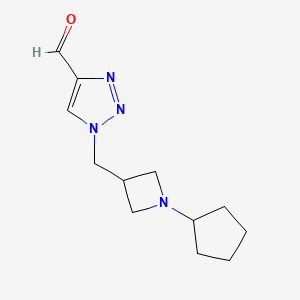
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, an azetidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the cyclopentylazetidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required standards. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to analyze and verify the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its unique chemical properties may find applications in material science and other industrial processes.
Mechanism of Action
When compared to similar compounds, 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique structural features. Similar compounds may include other triazole derivatives or azetidine-containing molecules. The uniqueness of this compound lies in its combination of the cyclopentyl group with the triazole and azetidine rings, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-yl)methanol
This comprehensive overview provides a detailed understanding of 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[(1-cyclopentylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFRGJSNGJTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


